molecular formula C14H27N3O5 B1372484 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol CAS No. 405075-82-3

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol

Cat. No.: B1372484
CAS No.: 405075-82-3
M. Wt: 317.38 g/mol
InChI Key: IISOFCFTBQYREO-UHFFFAOYSA-N
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Description

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol is a chemical compound with the molecular formula C14H27N3O5. It is known for its unique structure, which includes a guanidino group protected by tert-butoxycarbonyl (Boc) groups. This compound is often used in organic synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol typically involves the reaction of guanidine derivatives with tert-butoxycarbonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective protection of the guanidino group. The resulting intermediate is then reacted with 3-chloropropanol to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The guanidino group can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Reduced guanidino derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s guanidino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The tert-butoxycarbonyl groups provide stability and protect the guanidino group from unwanted reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne
  • 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea

Uniqueness

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol stands out due to its unique combination of a guanidino group and tert-butoxycarbonyl protection. This structure provides both stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[N'-(3-hydroxypropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O5/c1-13(2,3)21-11(19)16-10(15-8-7-9-18)17-12(20)22-14(4,5)6/h18H,7-9H2,1-6H3,(H2,15,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISOFCFTBQYREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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